4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid

Physicochemical profiling Lead-likeness Solubility

4-((3,5-Dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid is a heterocyclic small-molecule building block combining a 3,5-dimethylpyrazole amine with a succinic acid moiety via an amide bond (C9H13N3O3; MW 211.22). It is catalogued by multiple vendors as a versatile synthetic scaffold with predicted physicochemical properties (ACD/Labs LogP 0.35; PSA 95 Ų; 3 H-bond donors, 6 acceptors) that place it within lead-like chemical space.

Molecular Formula C9H13N3O3
Molecular Weight 211.221
CAS No. 1046443-96-2
Cat. No. B2854816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid
CAS1046443-96-2
Molecular FormulaC9H13N3O3
Molecular Weight211.221
Structural Identifiers
SMILESCC1=C(C(=NN1)C)NC(=O)CCC(=O)O
InChIInChI=1S/C9H13N3O3/c1-5-9(6(2)12-11-5)10-7(13)3-4-8(14)15/h3-4H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)
InChIKeyDEIBDFGWJPSLEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,5-Dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic Acid (CAS 1046443-96-2): A Pyrazole-Succinamic Acid Scaffold for Fragment-Based Discovery and Coordination Chemistry


4-((3,5-Dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid is a heterocyclic small-molecule building block combining a 3,5-dimethylpyrazole amine with a succinic acid moiety via an amide bond (C9H13N3O3; MW 211.22). It is catalogued by multiple vendors as a versatile synthetic scaffold with predicted physicochemical properties (ACD/Labs LogP 0.35; PSA 95 Ų; 3 H-bond donors, 6 acceptors) that place it within lead-like chemical space . Its structural simplicity and bifunctional nature (carboxylic acid + amide) make it a distinct entry point relative to more elaborate pyrazolone- or phenyl-bearing analogs.

Why Simple Pyrazole-4-amine or Succinic Acid Derivatives Cannot Substitute for 4-((3,5-Dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic Acid in Rigorous Research Settings


The compound integrates two functional domains—a hydrogen-bond-donating/acceptor-rich pyrazole core and a terminal carboxylic acid—into a single, intact scaffold. Simple replacement with 3,5-dimethyl-1H-pyrazol-4-amine (MW 111.15) strips away the carboxylate handle essential for solubility tuning, metal coordination, or onward conjugation . Conversely, substituting with generic succinamic acid derivatives that lack the pyrazole ring eliminates the heterocycle's specific hydrogen-bonding geometry and potential π-stacking interactions. The unsaturated analog (IR-01) carries an α,β-unsaturated carbonyl (4-oxobut-2-enoic acid) that introduces Michael acceptor reactivity and associated genotoxic liability [1]. Each close analog therefore exhibits materially different physicochemical profiles, biological reactivity, and synthetic utility, making direct interchange scientifically unsound.

Comparative Evidence for Selecting 4-((3,5-Dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic Acid Over Its Closest Analogs


Enhanced Aqueous Solubility Profile vs. 3,5-Dimethyl-1H-pyrazol-4-amine

The target compound exhibits a substantially more negative ACD/LogD at physiological pH (pH 7.4) relative to the parent amine, driven by the ionizable carboxylic acid. At pH 7.4, the target compound's LogD is −2.73 compared to +0.19 for 3,5-dimethyl-1H-pyrazol-4-amine . This approximately 3-log-unit shift translates to a theoretical 1,000-fold greater distribution into aqueous phase, a critical advantage for biochemical assay compatibility and in vivo formulation.

Physicochemical profiling Lead-likeness Solubility

Absence of Michael Acceptor Reactivity vs. the Unsaturated Analog IR-01

The lead analog IR-01, (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acid, contains a 1,4-dioxo-2-butenyl fragment that acts as a Michael acceptor and has been demonstrated to interfere with the efficacy of clinical chemotherapeutic agents (doxorubicin, cisplatin, cyclophosphamide) [1]. The target compound possesses a fully saturated 4-oxobutanoic acid chain, eliminating the electrophilic double bond and thereby precluding the covalent protein adduction and chemotherapeutic antagonism documented for IR-01.

Genotoxicity Covalent reactivity Safety profiling

Higher H-Bond Acceptor Count and PSA for Target Engagement vs. 3,5-Dimethyl-1H-pyrazol-4-amine

The target compound provides 6 hydrogen-bond acceptors and a polar surface area (PSA) of 95 Ų, versus 3 acceptors and 55 Ų for 3,5-dimethyl-1H-pyrazol-4-amine . The additional three acceptor atoms (two carbonyl oxygens and one carboxylic acid oxygen) and ~40 Ų increase in PSA expand the potential hydrogen-bonding network with biological targets, a parameter correlated with improved binding enthalpy in fragment-based campaigns.

Medicinal chemistry Binding thermodynamics Polar surface area

Verified Commercial Purity and Multi-Vendor Availability for Reproducible Procurement

The compound is available from multiple independent suppliers with defined purity specifications: ≥98% (MolCore, NLT 98%) and ≥97% (CheMenu, Leyan) . In contrast, the parent 3,5-dimethyl-1H-pyrazol-4-amine is typically offered at 95% purity . A 2–3 percentage-point purity advantage reduces the burden of orthogonal purification and minimizes the risk of bioactive impurities confounding dose-response data.

Chemical procurement Quality control Supply chain

Fragment Library Compliance vs. the Heavier 4-Aminoantipyrine-Succinamic Acid Analog

The target compound (MW 211.22; ACD/LogP 0.35) falls comfortably within the standard fragment library criteria (MW <300; cLogP <3) . By contrast, the structurally related 4-aminoantipyrine-succinamic acid derivative (4APSA) carries an additional phenyl substituent, increasing MW to approximately 339 and LogP by ≥1 unit [1]. The lower molecular weight and balanced lipophilicity of the target compound make it a more suitable starting point for fragment elaboration with ample scope for vector growth without breaching lead-likeness thresholds.

Fragment-based drug discovery Library design Lead-likeness

Defined Use Cases for 4-((3,5-Dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic Acid Stemming from Comparative Evidence


Aqueous Biophysical Fragment Screening Campaigns (SPR, ITC, NMR)

The compound's predicted LogD (pH 7.4) of −2.73 supports solubility in phosphate-buffered saline without the need for DMSO concentrations exceeding 1%, minimizing solvent-induced artefacts in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments. Its high H-bond acceptor count (6) and moderate PSA (95 Ų) provide a binding enthalpy fingerprint distinct from the leaner parent amine, enabling clear hit identification in fragment mixture libraries.

Lead-Optimization Programs that Require a Carboxylic Acid Anchor for Prodrug or Conjugate Strategies

The terminal carboxylic acid on the saturated butanoic acid chain serves as a ready site for amide or ester derivatization without introducing the genotoxic risk associated with the α,β-unsaturated carbonyl found in analog IR-01 [1][2]. This makes the compound a safer starting point for designing ester prodrugs, ADC linkers, or affinity chromatography ligands.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The presence of both a pyrazole nitrogen donor and a carboxylate oxygen donor within the same low-molecular-weight scaffold enables bidentate or bridging coordination modes. The saturated succinamic acid backbone provides conformational flexibility that is absent in rigid unsaturated analogs, a parameter that influences crystal packing and porosity in MOF design .

Pharmacophore Model Validation for Non-Genotoxic Pyrazole-Derived Immunomodulators

Given that IR-01 demonstrated chemoprotective and phagocytosis-enhancing activity but was disqualified by chemotherapy interference attributed to its Michael acceptor moiety [1][2], the target compound can serve as a critical negative-control scaffold to validate that immunomodulatory effects are separable from covalent reactivity, enabling cleaner pharmacophore model refinement.

Quote Request

Request a Quote for 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.